5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
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Overview
Description
5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both pyridine and triazole rings. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of both pyridine and triazole rings in its structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-(pyridin-2-yl)amidines with hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring.
Another method involves the reaction of 2-aminopyridine with nitriles in the presence of a catalyst such as copper(II) bromide. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions allows for the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and alkyl halides.
Major Products Formed
Oxidation: N-oxides of the triazole ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine involves its interaction with various biological targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a carboxylic acid group.
2-(pyridin-2-yl)-1,2,4-triazole: Lacks the amino group present in 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine.
5-(pyridin-2-yl)-1,2,4-triazole-3-thiol: Contains a thiol group instead of an amino group.
Uniqueness
This compound is unique due to the presence of both pyridine and triazole rings, as well as the amino group. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-pyridin-2-yl-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H3,8,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTQEOQBSABCKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475788 |
Source
|
Record name | 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83417-23-6 |
Source
|
Record name | 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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